Imazapyr

Forestry Woody Plant Control Imidazolinone Herbicide

Source Imazapyr for high-potency formulations. The (+)-enantiomer is 4.1x more active at ALS inhibition, enabling lower application rates. Crystalline Modification I offers superior storage stability and easier grinding. Proven superior root translocation vs. triclopyr for recalcitrant woody species like rhododendron. Ideal for total vegetation control on industrial sites with long soil residual activity. Low acute fish toxicity (96-hr LC50 148 mg/L) makes it suitable for aquatic weed programs.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
CAS No. 81334-34-1
Cat. No. B1671738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImazapyr
CAS81334-34-1
Synonyms2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid
imazapyr
imazapyr, (+)-isomer
imazapyr, (+-)-isomer
imazapyr, (-)-isomer
imazapyr, (R)-isomer
imazapyr, (S)-isomer
imazapyr, ammonium salt
imazapyr, barium salt
imazapyr, calcium salt
imazapyr, copper (2) salt
imazapyr, iron (2) salt
imazapyr, iron (3) salt
imazapyr, lithium salt
imazapyr, magnesium salt
imazapyr, potassium salt
imazapyr, sodium salt
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C
InChIInChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)
InChIKeyCLQMBPJKHLGMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.04 M
In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL)
In water, 1.13X10+4 mg/L at 25 °C;  9.74 g/L at 15 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imazapyr (CAS 81334-34-1): Procurement and Selection Guide for Industrial Vegetation Management


Imazapyr (CAS 81334-34-1) is a systemic, non-selective herbicide belonging to the imidazolinone chemical class [1]. Its primary mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants [2]. This broad-spectrum compound is highly effective against a wide range of annual and perennial grasses, broadleaf weeds, woody brush, vines, and deciduous trees, and is absorbed through both foliage and roots with rapid translocation to meristematic tissues [3]. Due to its significant soil residual activity and potency, its primary use is in non-crop, industrial, and forestry settings, and it is not approved for use in the European Union [3].

Why Generic Substitution of Imazapyr (CAS 81334-34-1) Fails: Critical Differentiators in Herbicide Performance


Substituting imazapyr with other imidazolinones (e.g., imazapic, imazamox) or alternative herbicides (e.g., glyphosate, triclopyr) is not straightforward due to profound differences in efficacy, environmental fate, and application requirements. These differences manifest across key parameters, including species-specific control, residual soil activity, and physicochemical stability. Relying on a generic replacement without understanding these specific performance divergences can lead to inadequate vegetation control, unintended off-target damage, or higher long-term costs due to the need for re-treatment. The quantitative evidence below demonstrates exactly where imazapyr's performance profile diverges from its closest alternatives, providing the basis for a data-driven procurement decision [1].

Quantitative Comparative Evidence for Imazapyr (CAS 81334-34-1) Selection in Industrial Vegetation Management


Superior Control of Rhododendron Compared to Triclopyr at High Application Rates

In a large-scale field experiment in Turkey's Black Sea Region, imazapyr provided significantly better control of two rhododendron species (Rhododendron ponticum and R. luteum) compared to triclopyr ester. This superior performance is attributed to enhanced translocation of imazapyr to the roots [1].

Forestry Woody Plant Control Imidazolinone Herbicide

Enantioselective Toxicity: (+)-Imazapyr Isomer Is 4.1x More Potent than (-)-Imazapyr

The herbicidal activity of imazapyr is enantioselective. The (+)-imazapyr isomer exhibits significantly greater toxicity to plants than the racemic mixture or the (-)-imazapyr isomer. This was demonstrated by measuring the inhibition of acetolactate synthase (ALS) activity in Arabidopsis thaliana [1].

Chiral Chemistry ALS Inhibition Herbicide Potency

Narrower Spectrum of Woody Brush Control than Triclopyr in Basal Bark Applications

While imazapyr is effective for basal bark control of woody brush, its spectrum of activity at standard rates is not as broad as that of triclopyr. In a study evaluating tank mixtures, imazapyr alone at 19 g ae/L was inferior to triclopyr at 96 g ae/L for controlling a wide range of species [1].

Forestry Rights-of-Way Basal Bark Treatment

Lower Acute Toxicity to Fish than Glyphosate and 2,4-D Formulations

The toxicity of imazapyr to aquatic organisms, particularly fish, is low compared to many other herbicides. The reported 96-hour LC50 value for bluegill sunfish is 148 mg/L, which is considerably higher (less toxic) than the value reported for the glyphosate formulation used in the same study [1].

Aquatic Toxicology Environmental Safety Herbicide Ecotoxicity

Enhanced Formulation Stability with Crystalline Modification I

The physical form of the active ingredient significantly impacts the shelf-life and handling characteristics of commercial formulations. A novel crystalline form of imazapyr, termed 'crystalline modification I', has been shown to possess increased storage stability compared to the standard amorphous state, which is prone to aggregation [1].

Agrochemical Formulation Stability Patent

Data-Backed Application Scenarios for Imazapyr (CAS 81334-34-1) in Industrial Vegetation Management


Forestry and Reforestation: Control of Persistent Woody Understory

Imazapyr is the preferred choice for controlling aggressive, recalcitrant woody species like rhododendron that impede forest regeneration. Its superior root translocation, as demonstrated by significantly better control compared to triclopyr at high rates [1], ensures long-term suppression of these species, reducing the need for costly follow-up treatments.

Industrial Site and Rights-of-Way Management: Broad-Spectrum, Long-Term Vegetation Control

Imazapyr's non-selective nature and soil residual activity make it ideal for total vegetation control on industrial sites, railroads, and utility rights-of-way. While its basal bark spectrum is narrower than triclopyr for some species [2], its overall broad-spectrum foliar activity and persistence provide a cost-effective solution for maintaining bare ground, reducing maintenance cycles.

Aquatic Weed Management in Sensitive Watersheds

For the control of emergent and floating aquatic weeds like Pistia stratiotes and torpedograss, imazapyr is a valuable tool due to its favorable ecotoxicological profile. Its relatively low acute toxicity to fish (96-hr LC50 for bluegill of 148 mg/L) compared to alternatives like glyphosate and 2,4-D [3] makes it a suitable candidate for programs in or near water bodies where minimizing impact on aquatic life is a priority.

Procurement of High-Potency Active Ingredient for Premium Formulations

For agrochemical manufacturers, sourcing imazapyr with a defined enantiomeric profile is critical for creating high-potency formulations. The (+)-imazapyr isomer is 4.1 times more effective at inhibiting the target ALS enzyme than the (-)-isomer [4]. Procuring the more active enantiomer allows for lower application rates, potentially reducing costs and environmental impact per treated area.

Development of Stable, Long-Shelf-Life Herbicide Products

Formulators seeking to improve product shelf-life and handling should prioritize the procurement of imazapyr in its 'crystalline modification I' form. This polymorph offers significantly increased storage stability and easier grinding compared to the standard amorphous form, which is prone to aggregation [5]. This translates to fewer manufacturing issues, reduced waste, and a more reliable product for the end-user.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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